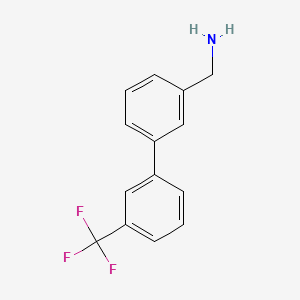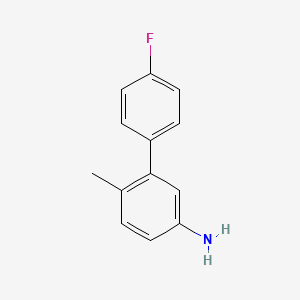
2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine is a chemical compound characterized by a biphenyl core with a trifluoromethyl group at the 3' position and an ethylamine group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine typically involves a multi-step process. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a trifluoromethyl-substituted boronic acid with a halogenated biphenyl derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production.
化学反応の分析
Types of Reactions: 2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can produce various substituted biphenyl derivatives.
科学的研究の応用
2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
作用機序
The mechanism by which 2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved can vary, but they often involve modulation of cellular processes or signaling pathways.
類似化合物との比較
2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine is similar to other biphenyl derivatives, but its unique trifluoromethyl group and ethylamine moiety set it apart. Some similar compounds include:
3'-(Trifluoromethyl)biphenyl-3-yl)-methanol: This compound has a methanol group instead of an ethylamine group.
2-(3'-(Trifluoromethyl)biphenyl-3-yl)-ethanol: This compound has an ethanol group instead of an ethylamine group.
3'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine: This compound has a different substitution pattern on the biphenyl core.
These compounds may exhibit different chemical and biological properties due to their structural differences.
特性
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenyl]phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-19/h1-6,9-10H,7-8,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKRRBZXQAKTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Cyclopropyl-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7845812.png)
![2-(2-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7845820.png)



![2-(2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7845854.png)


![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7845870.png)



